molecular formula C8H11BrN2O2S B1346403 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine CAS No. 1000018-33-6

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

Cat. No.: B1346403
CAS No.: 1000018-33-6
M. Wt: 279.16 g/mol
InChI Key: ILCXSEHPOZCVAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is an organic compound that belongs to the class of phenylhydrazines This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

The synthesis of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methyl-4-methylsulfonylphenylhydrazine. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the hydrazine group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylhydrazine derivatives.

Scientific Research Applications

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and methylsulfonyl groups contribute to the compound’s reactivity and specificity towards certain biological targets. These interactions can result in various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine can be compared with other similar compounds, such as:

    2-Methyl-4-methylsulfonylphenylhydrazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-2-methyl-4-methylsulfonylphenylhydrazine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    5-Bromo-2-methylphenylhydrazine: Lacks the methylsulfonyl group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that are valuable for various applications in research and industry.

Properties

IUPAC Name

(5-bromo-2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCXSEHPOZCVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NN)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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